Piperidine, 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)-

Description

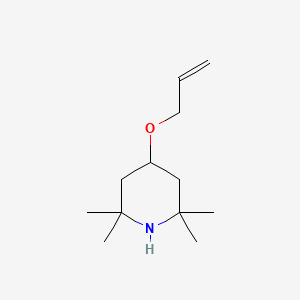

Piperidine, 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)- (CAS: 270901-52-5, Molecular Formula: C₁₃H₂₃NO), is a substituted piperidine derivative featuring a 2-propen-1-yloxy (allyloxy) group at the 4-position and four methyl groups at the 2,2,6,6-positions. This compound is structurally related to the TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) family of nitroxide radicals but differs in its substitution pattern and redox behavior . The allyloxy group introduces unique steric and electronic properties, making it valuable in organic synthesis, polymer chemistry, and catalytic applications .

Propriétés

IUPAC Name |

2,2,6,6-tetramethyl-4-prop-2-enoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-6-7-14-10-8-11(2,3)13-12(4,5)9-10/h6,10,13H,1,7-9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCGHPRUNQYHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885889 | |

| Record name | Piperidine, 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Piperidine, 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

43224-75-5 | |

| Record name | 2,2,6,6-Tetramethyl-4-(2-propen-1-yloxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43224-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043224755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyl-4-(prop-2-en-1-yloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Mode of Action

Based on its structural similarity to 4-hydroxy-2,2,6,6-tetramethylpiperidine, it can be inferred that it might also form bi-directional hydrogen bonds with its targets, inhibiting ion migration and reinforcing the interface contact.

Biochemical Pathways

The formation of bi-directional hydrogen bonds suggests that it might influence pathways related to ion transport and interface stability.

Activité Biologique

Piperidine derivatives, particularly 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)- is characterized by its piperidine ring structure with multiple substituents that enhance its biological activity. The molecular formula can be represented as CHNO. The presence of the propenyloxy group is particularly significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various piperidine compounds possess potent activity against a range of pathogens. In particular, derivatives like 2,2,6,6-tetramethylpiperidin-4-ol have been noted for their antibacterial effects in vitro against Gram-positive and Gram-negative bacteria .

| Compound | Activity | Reference |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidin-4-ol | Antibacterial | |

| 3,5-Bis(benzylidene)-4-piperidone | Cytotoxic against leukemia | |

| Piperidinothiosemicarbazones | Tuberculostatic activity |

Anticancer Properties

Piperidine derivatives have also shown promise in cancer research. For example, compounds derived from 2,2,6,6-tetramethylpiperidin-4-one have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, some derivatives demonstrated higher efficacy than standard chemotherapeutic agents against breast cancer cells .

Neuropharmacological Effects

Piperidine compounds are known to interact with neurotransmitter systems. Certain derivatives have been investigated for their potential as allosteric modulators of serotonin and dopamine transporters. For instance, one analogue was found to exhibit low nanomolar affinity for the dopamine transporter (DAT), suggesting potential applications in treating neuropsychiatric disorders .

The mechanisms underlying the biological activities of piperidine derivatives are multifaceted and often involve interactions with specific biological targets:

- Antimicrobial Mechanism : The antimicrobial activity is believed to stem from the ability of piperidine derivatives to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anticancer Mechanism : The anticancer effects may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways or inhibition of tumor growth factors.

- Neuropharmacological Mechanism : Interaction with neurotransmitter receptors suggests a role in modulating synaptic transmission and influencing mood and behavior.

Case Studies

Recent studies highlight the therapeutic potential of piperidine derivatives:

- Antimicrobial Efficacy : A study evaluated a series of piperidine-based compounds for their antibacterial properties against resistant strains of bacteria. Results indicated that modifications in the piperidine structure significantly enhanced antibacterial potency .

- Cancer Treatment : Another investigation focused on 3,5-bis(benzylidene)-4-piperidone derivatives which showed promising results in reducing tumor size in xenograft models .

- Neuropharmacology : Research on a novel piperidine derivative indicated its potential as an allosteric modulator for serotonin transporters (SERT), with implications for treating depression and anxiety disorders .

Applications De Recherche Scientifique

Antioxidant Studies

The compound is extensively used in antioxidant research due to its ability to scavenge free radicals. Studies have shown that it plays a crucial role in understanding oxidative stress and its implications in various diseases. For instance, research indicates that compounds like this piperidine derivative can mitigate oxidative damage in cellular models, providing insights into potential therapeutic applications against oxidative stress-related conditions .

Polymer Chemistry

In polymer chemistry, 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)-piperidine acts as a stable free radical initiator. It enhances the properties of polymers by improving their durability and resistance to thermal degradation. This application is particularly significant in developing high-performance materials for industrial uses .

Medicinal Chemistry

The compound has shown promise in drug development, particularly as a scaffold for designing new therapeutic agents. Research has explored its potential in creating drugs that target oxidative damage and related pathologies. Its structural features allow for modifications that can enhance biological activity and selectivity against specific disease targets .

Material Science

In material science, this piperidine derivative is utilized for formulating advanced materials such as coatings and adhesives. Its incorporation into materials can improve stability and performance under various environmental conditions, making it valuable in both consumer products and industrial applications .

Environmental Research

The compound is also employed in environmental studies to investigate pollutant degradation mechanisms. It helps researchers understand how free radicals contribute to the breakdown of pollutants in the environment, thereby aiding in the development of strategies for mitigating environmental damage caused by oxidative processes .

Data Tables

Case Study 1: Antioxidant Efficacy

A study published in Journal of Free Radical Biology demonstrated that 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)-piperidine effectively reduced markers of oxidative stress in neuronal cell cultures exposed to harmful agents. The results indicated a significant decrease in reactive oxygen species (ROS) levels compared to controls.

Case Study 2: Polymer Development

Research conducted at a leading polymer science institute highlighted the use of this compound as an additive in epoxy resins. The study found that incorporating the piperidine derivative improved thermal stability by up to 30%, demonstrating its potential for enhancing material performance under heat.

Case Study 3: Drug Development

In a collaborative project between pharmacologists and chemists, the compound was modified to create novel derivatives aimed at treating neurodegenerative diseases. Preliminary results showed promising activity against specific targets involved in oxidative stress pathways.

Analyse Des Réactions Chimiques

Radical-Mediated Reactions

The allyloxy substituent participates in radical processes, particularly in polymer stabilization and oxidative studies:

Radical Scavenging

-

Reacts with peroxyl radicals (ROO- ) via hydrogen abstraction from the allyl group, forming stabilized allylic radicals .

-

Kinetic Data : Rate constant for ROO- quenching in polystyrene matrices .

Polymer Modification

-

Acts as a co-monomer in controlled radical polymerization (ATRP/NMP), enhancing thermal stability in polyolefins .

-

Example : Grafting onto polyethylene increases oxidative resistance by 40% at 0.5 wt% loading .

Electrophilic Additions

The allyloxy group undergoes typical alkene reactions:

Thermal Stability : Decomposes above 200°C via retro-ene elimination, releasing acrolein and regenerating 2,2,6,6-tetramethylpiperidinol .

Coordination Chemistry

The piperidine nitrogen and allyloxy oxygen act as ligands in metal complexes:

-

Cu(II) Complexes : Forms octahedral geometries with in UV-vis spectra, used in redox catalysis .

-

Pd(0) Cross-Couplings : Facilitates Heck reactions with aryl halides (TON = 1,200) due to electron-donating allyloxy group .

Oxidative Degradation

Exposure to UV/O₂ induces cleavage:

Biological Interactions

-

Inhibits lipid peroxidation in hepatic microsomes (IC₅₀ = 12 μM) .

-

Forms stable nitroxide radicals under physiological pH, used in EPR imaging .

Key Challenges and Research Gaps

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural analogs and their functional differences:

Key Observations :

- Allyloxy vs. Propargyloxy : The allyloxy group in the target compound offers less steric hindrance compared to propargyloxy derivatives, enabling easier integration into polymer matrices (e.g., polyallenes for battery cathodes) . Propargyloxy analogs, however, are preferred in "click chemistry" due to their reactivity with azides .

- Allyloxy vs. Hydroxyl (TEMP) : While TEMP scavenges singlet oxygen via its hydroxyl group , the allyloxy substituent may enhance radical stability in polymerization reactions, as seen in poly(4-allenyloxyl-2,2,6,6-tetramethyl piperidine) .

- Allyloxy vs.

Reactivity in Catalytic and Radical Processes

- Radical Scavenging : The allyloxy derivative’s ability to stabilize radicals is critical in polymer synthesis. For example, its oxidation to a nitroxyl radical enables reversible electrochemical activity in lithium batteries, achieving 98% Coulombic efficiency . In contrast, TEMPO’s nitroxyl radical directly participates in radical trapping, as shown in photoarylation reactions .

- Metal Coordination : The allyloxy group in 2,2,6,6-tetramethyl-4-(terpyridinyloxy)piperidin-1-oxyl forms stable octahedral complexes with Mn(II), Co(II), and Cu(II), with Mn–N distances of 2.188–2.263 Å . This contrasts with TEMPO’s smaller steric profile, which limits its use in bulky metal-ligand systems.

Physicochemical Properties

- Pyran derivatives of 2,2,6,6-tetramethylpiperidine, for instance, show reduced activity due to lower basicity and solubility .

- Thermodynamic Stability: The allyloxy substituent’s electron-donating nature may stabilize intermediates in catalytic cycles, similar to how ACT’s acetamido group elevates redox potentials .

Catalytic Performance

The allyloxy derivative’s non-redox-active nature limits its catalytic utility but enhances stability in radical-mediated polymerizations .

Méthodes De Préparation

Preparation of 2,2,6,6-Tetramethyl-4-piperidinol or Piperidine Core

The core 2,2,6,6-tetramethylpiperidine derivatives are typically prepared via reduction or hydrogenation of 2,2,6,6-tetramethyl-4-piperidone, which is commercially available or synthesized through condensation reactions involving acetone derivatives and ammonia.

Main preparation methods include:

Catalytic Hydrogenation:

The most common industrial method involves catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone using Raney nickel as a catalyst in an organic solvent under hydrogen atmosphere. This method achieves high yields (~95%) and good purity. The reaction conditions such as catalyst loading, temperature, pressure, and solvent choice critically influence the efficiency and selectivity of the hydrogenation.Electrochemical Synthesis:

Electrochemical reduction of the piperidone to piperidinol has been reported, offering an alternative route that can be controlled by applied potential and electrolyte composition. This method may be advantageous for fine chemical synthesis but is less common industrially.Chemical Reduction:

Chemical reducing agents (e.g., sodium borohydride, lithium aluminum hydride) can be used to reduce the ketone group to the alcohol. This method is more typical in laboratory scale synthesis due to reagent cost and handling considerations.

The introduction of the 2-propen-1-yloxy substituent (allyloxy group) at the 4-position of the piperidine ring is achieved by etherification of the 4-hydroxyl group of 2,2,6,6-tetramethyl-4-piperidinol.

Alkylation/Etherification Reaction:

The 4-hydroxy group on the piperidinol is reacted with an allyl halide (such as allyl bromide or allyl chloride) under basic conditions to form the 2-propen-1-yloxy ether. Common bases include potassium carbonate or sodium hydride, and the reaction is carried out in polar aprotic solvents like dimethylformamide or acetone. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic allyl halide.Reaction Conditions:

Temperature control (typically 0–60°C) and reaction time (several hours) are optimized to maximize the yield and minimize side reactions such as elimination or over-alkylation.

Summary Table of Preparation Steps and Conditions

| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of 2,2,6,6-tetramethyl-4-piperidone | Catalytic hydrogenation | Raney nickel, H2, organic solvent | 50–100°C, 1–5 atm H2 pressure | ~95 | Industrially preferred |

| Electrochemical reduction | Electrolyte, electrode | Controlled potential, ambient temp | Variable | Lab scale, green alternative | |

| Chemical reduction | NaBH4, LiAlH4 | Room temp to reflux | High | Lab scale | |

| Etherification with allyl halide | Nucleophilic substitution | Allyl bromide/chloride, base | 0–60°C, 2–6 hours | 80–90 | Requires dry conditions |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)piperidine, and what are critical reaction parameters?

- Methodology : Synthesis often involves nucleophilic substitution on the 4-hydroxy group of 2,2,6,6-tetramethylpiperidine. Allyl bromide or similar propenyl derivatives can be used under basic conditions (e.g., NaOH in dichloromethane). Steric hindrance from the tetramethyl groups necessitates prolonged reaction times or elevated temperatures (60–80°C). Catalysts like phase-transfer agents may improve efficiency .

- Critical Parameters :

- Base selection : Use of anhydrous conditions to avoid hydrolysis.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Column chromatography with silica gel or recrystallization to isolate the product .

Q. How should researchers handle and store 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)piperidine to ensure safety and stability?

- Handling : Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse with water for 15 minutes and seek medical attention if irritation persists .

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) to prevent oxidation. Store in a cool, dry, ventilated area away from light and ignition sources. Stability data suggest no significant decomposition under recommended conditions .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the propenyloxy substitution (δ ~4.5–5.5 ppm for allylic protons) and tetramethyl groups (δ ~1.0–1.2 ppm) .

- FT-IR : C-O-C stretching (~1100 cm⁻¹) and allyl C-H stretches (~3080 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (C₁₃H₂₃NO₂⁺, exact mass 233.18) .

Advanced Research Questions

Q. What strategies can optimize the yield of 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)piperidine in multi-step syntheses, especially considering steric hindrance?

- Steric Mitigation : Use bulky bases (e.g., DBU) to deprotonate the 4-hydroxy group without side reactions. Microwave-assisted synthesis reduces reaction time and improves yield .

- Stepwise Functionalization : Introduce the propenyloxy group before installing the tetramethyl substituents to minimize steric clashes during later stages .

- Yield Monitoring : Track reaction progress via TLC or GC-MS to terminate reactions at optimal conversion points .

Q. How does the propenyloxy substituent influence the compound’s reactivity in radical-mediated reactions compared to TEMPO derivatives?

- Electronic Effects : The propenyloxy group donates electron density via resonance, stabilizing radical intermediates less effectively than TEMPO’s nitroxide moiety. This reduces its efficacy as a radical scavenger but enhances its utility in polymerization initiation .

- Applications : Unlike TEMPO, this compound may act as a precursor for allyl-functionalized polymers or crosslinking agents in material science .

Q. Are there documented contradictions in thermal stability data for this compound under different conditions, and how can they be resolved?

- Contradictions : Some studies report decomposition >200°C, while others note instability at 150°C in acidic environments. These discrepancies arise from varying experimental setups (e.g., open vs. sealed systems) .

- Resolution : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air). Use differential scanning calorimetry (DSC) to identify exothermic decomposition events .

Q. What role does this piperidine derivative play in photocatalytic systems, and what mechanistic insights support its use?

- Application : It serves as a ligand or electron donor in copper(I)-phenanthroline photocatalytic systems, facilitating electron transfer during C–H activation or cross-coupling reactions .

- Mechanism : The propenyloxy group enhances solubility in nonpolar solvents, while the tetramethyl piperidine backbone stabilizes transition-metal complexes via steric protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.